

chemical structure of (4-(3-Fluorophenoxy)phenyl)boronic acid

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Compound of Interest

Compound Name: (4-(3-Fluorophenoxy)phenyl)boronic acid

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An In-Depth Technical Guide to **(4-(3-Fluorophenoxy)phenyl)boronic acid**: Structure, Synthesis, and Applications

Abstract

(4-(3-Fluorophenoxy)phenyl)boronic acid, CAS No. 1029438-36-5, is a highly functionalized arylboronic acid that has emerged as a critical building block in modern organic and medicinal chemistry.^{[1][2]} Its unique structure, featuring a reactive boronic acid handle, a rigid bi-aryl ether backbone, and a strategically placed fluorine atom, makes it an invaluable reagent for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a validated synthetic protocol, and its primary applications, with a focus on its role in palladium-catalyzed cross-coupling reactions for drug discovery and materials science. The discussion is tailored for researchers and development professionals, emphasizing the causal relationships behind experimental methodologies and the strategic value of this compound in synthetic design.

The Strategic Importance of Fluorinated Arylboronic Acids

Arylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group $[-B(OH)_2]$ attached to an aromatic ring. They are generally stable, crystalline

solids with low to moderate toxicity, making them highly amenable to a wide range of chemical transformations.[3] Their prominence surged following the development of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1]

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[4] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for hydrogen, yet it can profoundly alter a molecule's physicochemical properties. Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable electrostatic interactions, and increase bioavailability by modifying lipophilicity.[4] The compound **(4-(3-Fluorophenoxy)phenyl)boronic acid** leverages these benefits, offering a pre-packaged, fluorinated aryl fragment for direct incorporation into target molecules.

Molecular Profile of (4-(3-Fluorophenoxy)phenyl)boronic acid

Chemical Structure and Nomenclature

The molecule consists of a phenylboronic acid moiety linked via an ether oxygen to a 3-fluorophenyl group. This arrangement places the boronic acid at the 4-position, para to the ether linkage, providing a linear extension point for chemical synthesis.

- Systematic Name: **(4-(3-Fluorophenoxy)phenyl)boronic acid**
- Synonyms: 4-(3-Fluorophenoxy)phenylboronic acid; Boronic acid, B-[4-(3-fluorophenoxy)phenyl]-[1]
- CAS Number: 1029438-36-5[1][5]

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. It is typically supplied as a stable, off-white solid, requiring refrigerated and anhydrous conditions for long-term storage to prevent degradation, particularly dehydration to its boroxine anhydride form.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ BFO ₃	[1]
Molecular Weight	232.02 g/mol	[1]
Appearance	White to off-white solid/powder	[5]
Storage Temperature	2-8°C, under inert atmosphere	[5][6]
Solubility	Soluble in organic solvents like DMSO, DMF, and hot dioxane; low water solubility.	General knowledge
SMILES	<chem>OB(O)c1ccc(Oc2cccc(F)c2)cc1</chem>	[6]
InChI Key	GJKLNXCQVYJBRK-UHFFFAOYSA-N	[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **(4-(3-Fluorophenoxy)phenyl)boronic acid** is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is a cornerstone of modern synthesis for its reliability, functional group tolerance, and the commercial availability of a vast library of boronic acid reagents.

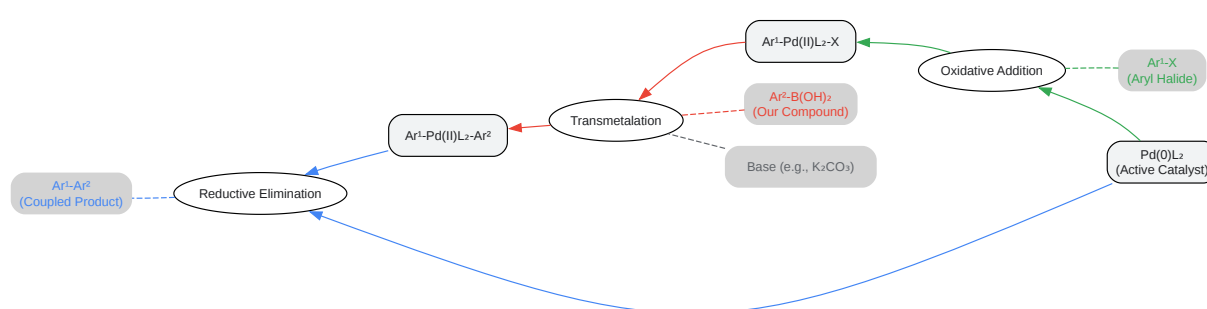
Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophilic partner), forming a Pd(II) complex.
- **Transmetalation:** In the presence of a base, the boronic acid forms a more nucleophilic boronate species. This species transfers its organic group (the (4-(3-fluorophenoxy)phenyl) moiety) to the palladium center, displacing the halide. The base is critical for activating the boronic acid and facilitating this step.

- Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Catalytic Cycle Workflow



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis and Characterization

General Synthetic Route

The synthesis of arylboronic acids is well-established. A common and reliable method involves a lithium-halogen exchange on an appropriate aryl halide precursor, followed by quenching with a borate ester and subsequent acidic hydrolysis.^{[7][8]} For **(4-(3-Fluorophenoxy)phenyl)boronic acid**, the logical precursor is 1-bromo-4-(3-fluorophenoxy)benzene.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methods for analogous compounds.^[7] All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials:

- 1-bromo-4-(3-fluorophenoxy)benzene
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi), 2.5 M in hexanes
- Trimethyl borate, B(OMe)₃
- Hydrochloric acid (HCl), 2 M
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-bromo-4-(3-fluorophenoxy)benzene (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
- **Lithiation:** Cool the solution to -78 °C using a dry ice/acetone bath. The choice of this low temperature is critical to prevent side reactions and ensure regioselective lithium-halogen exchange over aromatic deprotonation.
- **Addition of n-BuLi:** Add n-butyllithium (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
- **Borylation:** In a separate flame-dried flask, cool a solution of trimethyl borate (1.5 eq) in anhydrous THF. Rapidly transfer the aryllithium solution from the first flask into the cold trimethyl borate solution via cannula. This "inverse addition" minimizes the formation of diaryl and triaryl borate byproducts by keeping the borate ester in excess.

- **Warming and Quenching:** Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- **Hydrolysis:** Cool the mixture in an ice bath and slowly quench by adding 2 M HCl. Stir vigorously for 1-2 hours until a clear biphasic solution or a fine precipitate of the product is observed.
- **Workup and Isolation:** Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- **Purification:** The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography to yield the pure boronic acid.

Spectroscopic Characterization (Predicted)

While a published spectrum for this specific molecule is not readily available, its characteristic signals can be confidently predicted based on its structure and data from analogous compounds.^[9]^[10]

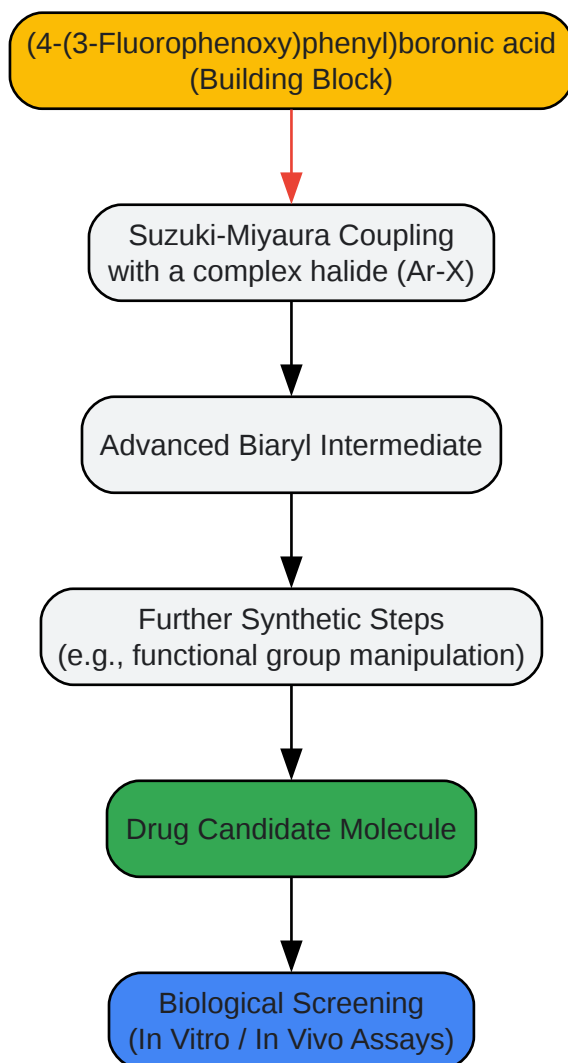
Spectroscopy	Predicted Signals and Rationale
^1H NMR (DMSO- d_6)	~8.1 ppm (s, 2H): Broad singlet for the two acidic protons of the $\text{B}(\text{OH})_2$ group. ~7.8-7.9 ppm (d, 2H): Aromatic protons on the boronic acid ring, ortho to the boron. ~7.0-7.5 ppm (m, 6H): Complex multiplet region for the remaining aromatic protons on both rings. The fluorine atom will induce additional coupling.
^{13}C NMR (DMSO- d_6)	~110-160 ppm: Expect 10 distinct signals in the aromatic region, as the two rings are inequivalent. The carbon attached to boron will be broad or unobserved due to quadrupolar relaxation. The carbons attached to fluorine and oxygen will be downfield.
^{19}F NMR (DMSO- d_6)	~ -110 to -115 ppm (s): A single peak corresponding to the single fluorine atom on the phenoxy ring.
^{11}B NMR (DMSO- d_6)	~28-30 ppm: A characteristic broad signal for the trigonal planar boron atom of the boronic acid.
FT-IR (KBr Pellet)	~3300 cm^{-1} (broad): O-H stretching of the $\text{B}(\text{OH})_2$ group. ~1600, 1480 cm^{-1} : Aromatic C=C stretching. ~1350 cm^{-1} : B-O stretching. ~1250 cm^{-1} : Aryl C-O ether stretching. ~1150 cm^{-1} : C-F stretching.

Utility in Drug Discovery & Materials Science

(4-(3-Fluorophenoxy)phenyl)boronic acid is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate.^[1] Its structure is frequently found in advanced drug candidates and patented chemical matter, particularly in oncology and immunology.

The workflow for its use in drug discovery follows a clear path from a simple building block to a complex, high-value molecule. This progression underscores the importance of reliable access

to such foundational reagents.



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Caption: Role of the title compound in a typical drug discovery pipeline.

Safety, Handling, and Storage

As a laboratory chemical, **(4-(3-Fluorophenoxy)phenyl)boronic acid** must be handled with appropriate care. Safety data for closely related phenylboronic acids provide a reliable guide to its hazard profile.^{[11][12]}

Hazard Identification

Hazard Class	GHS Statement	Precautionary Code
Acute Oral Toxicity	H302: Harmful if swallowed	P301 + P312
Skin Irritation	H315: Causes skin irritation	P280, P302 + P352
Eye Irritation	H319: Causes serious eye irritation	P280, P305 + P351 + P338
Respiratory Irritation	H335: May cause respiratory irritation	P261, P304 + P340

Recommended Handling Procedures

- Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust.[\[11\]](#) Ensure an eyewash station and safety shower are readily accessible.[\[13\]](#)
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles conforming to EN166 standards, and a lab coat.[\[11\]](#)[\[13\]](#)
- Handling Practices: Avoid generating dust. Keep away from heat, sparks, and open flames. Use spark-proof tools.

Storage and Stability

- Conditions: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[\[13\]](#)[\[14\]](#)
- Temperature: Refrigerate at 2-8°C for optimal long-term stability.[\[5\]](#)[\[14\]](#)
- Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. The compound is moisture-sensitive and can dehydrate to form its cyclic boroxine trimer.[\[13\]](#)

Conclusion

(4-(3-Fluorophenoxy)phenyl)boronic acid is a sophisticated and strategically important chemical reagent. Its value extends beyond its basic structure to the synthetic possibilities it enables. By combining the reliable reactivity of a boronic acid with the beneficial properties of a fluorinated biaryl ether scaffold, it provides chemists in pharmaceutical and materials research

with a powerful tool for innovation. Proper understanding of its synthesis, handling, and application is key to unlocking its full potential in the creation of novel and functional molecules.

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